Lipophilicity (XLogP3) Differentiation: Benzodioxole-Acyl vs. Parent Unsubstituted Scaffold
The target compound exhibits a computed XLogP3 of 0.6, reflecting the moderate lipophilicity imparted by the 1,3-benzodioxole-5-carbonyl substituent [1]. In contrast, the parent 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold (CAS 53493-80-4) has an estimated log Kow of -1.29 and an ACD/LogP of -1.07, indicating substantially higher hydrophilicity . The ~1.7–1.9 log unit increase in lipophilicity is critical for membrane permeability and target binding; the parent scaffold alone is too polar for efficient passive cellular uptake, whereas the benzodioxole-acyl derivative achieves a balanced logP that falls within the optimal range (0–3) for oral drug candidates.
| Evidence Dimension | Lipophilicity (computed XLogP3 / estimated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 [PubChem] |
| Comparator Or Baseline | Parent 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 53493-80-4): estimated log Kow = -1.29 [WSKOW]; ACD/LogP = -1.07 |
| Quantified Difference | Δ logP ≈ +1.7 to +1.9 log units (target compound more lipophilic) |
| Conditions | Computed/estimated values from PubChem (XLogP3 3.0), WSKOW v1.41, and ACD/Labs software |
Why This Matters
This lipophilicity differential directly impacts cell permeability and target engagement potential, making CAS 1448036-06-3 a more suitable starting point for cell-based assays than the unsubstituted scaffold.
- [1] PubChem. Compound Summary for CID 71805772. Computed Properties: XLogP3-AA = 0.6. National Center for Biotechnology Information (2025). View Source
